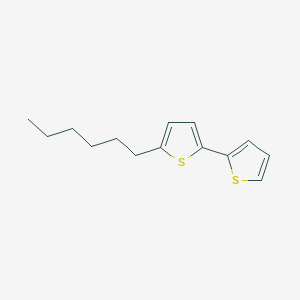

5-Hexyl-2,2'-bithiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hexyl-5-thiophen-2-ylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18S2/c1-2-3-4-5-7-12-9-10-14(16-12)13-8-6-11-15-13/h6,8-11H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUONHINJVGHSCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(S1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571997 | |

| Record name | 5-Hexyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173448-31-2 | |

| Record name | 5-Hexyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hexyl-2,2'-bithiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Hexyl-2,2'-bithiophene chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 5-Hexyl-2,2'-bithiophene. This valuable building block is integral to the development of advanced organic electronic materials and novel therapeutic agents.

Chemical Properties and Structure

This compound is an organic compound featuring a bithiophene core functionalized with a hexyl group. This substitution enhances its solubility in organic solvents, facilitating its use in solution-processable applications for organic electronics.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 173448-31-2 | [1][2][3] |

| Molecular Formula | C₁₄H₁₈S₂ | [1][2][3] |

| Molecular Weight | 250.42 g/mol | [1][2][3] |

| Appearance | Not explicitly stated, but bithiophene is a colorless solid. | [4] |

| Purity | 95-97% (commercially available) | [1][3] |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Melting Point | 41 °C (for the related compound 2-hexylthiophene) | [5][6] |

| Boiling Point | 355 °C (lit.) | [3][7] |

| Density | 1.060 g/mL at 25 °C (lit.) | [3][7] |

| Refractive Index (n20/D) | 1.5890 (lit.) | [3][7] |

| logP (o/w) | 5.8 (predicted) | [8][9] |

Table 3: Solubility of this compound

| Solvent | Solubility | Reference |

| Alcohol | Soluble | [5][6] |

| Acetone | Partially Soluble | [10] |

| Chloroform | Partially Soluble | [10] |

| Tetrahydrofuran (THF) | Partially Soluble | [10] |

| Toluene | Partially Soluble | [10] |

Table 4: Optical and Electronic Properties of this compound and Related Compounds

| Property | Value | Notes | Reference |

| UV-Vis Absorption (λmax) | ~250-350 nm | In cyclohexane, attributed to π-π* transitions of the conjugated aromatic segment. | [11] |

| Fluorescence Emission (λem) | 402-455 nm | For related N,N'-disubstituted-dihydrophenazine derivatives in the solid state. | [11] |

| Fluorescence Quantum Yield (ΦF) | Not available | - | |

| Ionization Potential | Not available | - |

Molecular Structure

The structure of this compound consists of two thiophene rings linked at the 2 and 2' positions, with a hexyl group attached to the 5-position of one of the thiophene rings.

References

- 1. This compound;CAS No.:173448-31-2 [chemshuttle.com]

- 2. 173448-31-2|this compound|BLD Pharm [bldpharm.com]

- 3. 5-Hexyl-2,2 -bithiophene 97 173448-31-2 [sigmaaldrich.com]

- 4. 2,2'-Bithiophene - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-hexyl thiophene, 18794-77-9 [thegoodscentscompany.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. PubChemLite - this compound (C14H18S2) [pubchemlite.lcsb.uni.lu]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

5-Hexyl-2,2'-bithiophene CAS number and molecular weight

CAS Number: 173448-31-2[1] Molecular Formula: C₁₄H₁₈S₂ Molecular Weight: 250.42 g/mol [1][2]

This technical guide provides an in-depth overview of 5-Hexyl-2,2'-bithiophene, a molecule of significant interest in the fields of organic electronics and medicinal chemistry. The information is tailored for researchers, scientists, and professionals involved in drug development and materials science.

Physicochemical Properties

This compound is a substituted bithiophene, a class of organic compounds known for their versatile electronic and biological properties. The addition of a hexyl group enhances its solubility in organic solvents, facilitating its processing for various applications.

| Property | Value | Reference |

| CAS Number | 173448-31-2 | [1] |

| Molecular Weight | 250.42 g/mol | [1][2] |

| Boiling Point | 355 °C (lit.) | [2] |

| Density | 1.060 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.5890 (lit.) | [2] |

Synthesis

The synthesis of this compound can be achieved through various cross-coupling reactions, with Stille and Suzuki couplings being the most common methods. These reactions typically involve the coupling of a functionalized thiophene monomer with another thiophene derivative.

General Synthetic Approach: Stille Coupling

A common synthetic route involves the Stille coupling of 2-bromo-5-hexylthiophene with 2-(tributylstannyl)thiophene in the presence of a palladium catalyst.

References

Spectroscopic Characterization of 5-Hexyl-2,2'-bithiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Hexyl-2,2'-bithiophene, a key building block in the development of organic electronic materials and a potential scaffold in medicinal chemistry. This document details the expected data from various spectroscopic techniques, outlines experimental protocols for obtaining this data, and presents a logical workflow for its synthesis and analysis.

Quantitative Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are compiled from literature data on closely related compounds and predictive models, providing a reliable reference for experimental verification.

Table 1: 1H NMR Spectral Data (Predicted)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene H (unsubstituted ring) | 7.20 - 7.00 | m | - |

| Thiophene H (substituted ring) | 7.00 - 6.80 | m | - |

| α-CH2 (hexyl chain) | 2.80 | t | 7.5 |

| β-CH2 (hexyl chain) | 1.68 | quint | 7.5 |

| -(CH2)3- (hexyl chain) | 1.40 - 1.25 | m | - |

| -CH3 (hexyl chain) | 0.90 | t | 7.0 |

Note: Predicted chemical shifts are for a CDCl3 solvent and may vary slightly based on experimental conditions.

Table 2: 13C NMR Spectral Data (Predicted)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Quaternary Thiophene C | 146.0 - 135.0 |

| Tertiary Thiophene C-H | 128.0 - 123.0 |

| α-CH2 (hexyl chain) | 31.5 |

| -(CH2)4- (hexyl chain) | 31.0 - 22.0 |

| -CH3 (hexyl chain) | 14.0 |

Note: Predicted chemical shifts are for a CDCl3 solvent.

Table 3: UV-Vis Spectroscopic Data (Predicted)

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |

| Dichloromethane | ~320-340 | Not Reported |

| Cyclohexane | ~320-340 | Not Reported |

Table 4: FT-IR Spectroscopic Data (Typical for Alkyl-bithiophenes)

| Wavenumber (cm-1) | Vibrational Mode | Intensity |

| 3100 - 3050 | C-H stretching (aromatic) | Medium |

| 2955 - 2850 | C-H stretching (aliphatic) | Strong |

| ~1460 | Thiophene ring stretching | Medium-Strong |

| ~840 | C-H out-of-plane bending | Strong |

| ~795 | C-S stretching | Medium |

Table 5: Mass Spectrometry Data (Predicted Fragmentation)

| m/z | Proposed Fragment | Relative Abundance |

| 250 | [M]+• (Molecular Ion) | High |

| 179 | [M - C5H11]+ | Medium |

| 166 | [M - C6H12]+• | Medium |

| 83 | [C4H3S]+ | High |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard practices for the analysis of conjugated oligomers and small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound by analyzing the chemical shifts, coupling constants, and integration of proton and carbon signals.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of deuterated chloroform (CDCl3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

1H NMR Acquisition:

-

Acquire the spectrum using a standard 90° pulse sequence.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

Set a relaxation delay of 1-2 seconds.

-

-

13C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 160 ppm.

-

A larger number of scans will be required compared to 1H NMR.

-

-

Data Processing:

-

Apply Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the TMS signal.

-

Integrate the peaks in the 1H NMR spectrum.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound, specifically the wavelength of maximum absorption (λmax), which is related to the π-conjugated system.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Turn on the instrument and allow the lamps to warm up for at least 15-30 minutes.

-

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-600 nm.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by analyzing the absorption of infrared radiation at specific vibrational frequencies.

Protocol:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Use an FT-IR spectrometer equipped with a DTGS or MCT detector.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm-1.

-

Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to specific vibrational modes of the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound, which aids in confirming the molecular formula and provides structural information.

Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a Gas Chromatography (GC) system for separation and introduction of a pure compound.

-

GC-MS Parameters (Typical):

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a lower temperature (e.g., 100 °C), then ramp to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

-

Mass Spectrometer Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]+•).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Propose a fragmentation mechanism consistent with the observed spectrum.

-

Synthesis and Analysis Workflow

The synthesis of this compound is commonly achieved through a cross-coupling reaction. The following diagram illustrates a typical workflow from synthesis to spectroscopic characterization.

An In-depth Technical Guide to the ¹H and ¹³C NMR Data of 5-Hexyl-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Hexyl-2,2'-bithiophene. This document is intended to serve as a core resource for researchers and professionals involved in the synthesis, characterization, and application of this and related heterocyclic compounds.

Chemical Structure and Numbering

The chemical structure of this compound is presented below, with the standard numbering convention used for the assignment of NMR signals.

Physical properties like boiling point and density of 5-Hexyl-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 5-Hexyl-2,2'-bithiophene, a key building block in the development of organic electronics and advanced materials. This document is intended to serve as a valuable resource for researchers and scientists engaged in the fields of materials science and drug development, offering detailed information on its physical characteristics and the methodologies for their determination.

Core Physical Properties

The fundamental physical properties of this compound are crucial for its application in various scientific and industrial fields. These properties dictate its behavior under different conditions and are essential for process design and material integration.

| Property | Value | Conditions |

| Boiling Point | 355 °C | (lit.) |

| Density | 1.060 g/mL | at 25 °C (lit.) |

| Refractive Index | n20/D 1.5890 | (lit.) |

Data sourced from publicly available information.[1]

Experimental Protocols

Precise measurement of physical properties is fundamental to the characterization of chemical compounds. The following sections detail the standard experimental methodologies for determining the boiling point and density of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, with a high boiling point, distillation-based methods are typically employed.

Methodology: Distillation

-

Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: The round-bottom flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.

-

Heating: The heating mantle is turned on, and the temperature is gradually increased.

-

Observation: The temperature is monitored closely. The boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium, and a steady stream of distillate is collected in the receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure an accurate reading of the vapor temperature.

-

Pressure Correction: Since boiling point is dependent on the ambient pressure, the recorded boiling point may need to be corrected to standard pressure (760 mmHg) using a nomograph or the Clausius-Clapeyron equation if the measurement is performed at a different pressure.

Determination of Density

The density of a substance is its mass per unit volume. For liquids, this is typically measured using a pycnometer or a digital density meter.

Methodology: Pycnometer

-

Cleaning and Calibration: A pycnometer of a known volume is thoroughly cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 25 °C), and weighed again to accurately determine its volume.

-

Sample Measurement: The calibrated pycnometer is emptied, dried, and then filled with this compound.

-

Weighing: The pycnometer containing the sample is weighed.

-

Calculation: The density of the this compound is calculated by dividing the mass of the sample (weight of the filled pycnometer minus the weight of the empty pycnometer) by the volume of the pycnometer. The measurement should be performed at a constant, recorded temperature, as density is temperature-dependent.

Synthesis Workflow Visualization

While this compound itself is not directly involved in biological signaling pathways, its derivatives are synthesized for various applications, particularly in organic electronics. The following diagram illustrates a general synthetic route for creating functionalized bithiophene derivatives, a process central to the development of new materials. Thiophene-based compounds have shown a range of biological activities and are present in several FDA-approved drugs, highlighting their importance in medicinal chemistry.[2][3]

Caption: A generalized synthetic pathway for this compound.

References

- 1. 5-Hexyl-2,2 -bithiophene 97 173448-31-2 [sigmaaldrich.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Advancement of Substituted Bithiophenes: A Technical Guide for Scientific Professionals

An in-depth exploration into the discovery, historical evolution, and key synthetic methodologies of substituted bithiophenes, complete with detailed experimental protocols, quantitative data analysis, and visualization of their biological mechanisms.

Substituted bithiophenes, a class of heterocyclic compounds composed of two interconnected thiophene rings with various functional groups, have emerged as a cornerstone in the fields of medicinal chemistry and materials science. Their unique electronic properties and versatile chemical reactivity have propelled their application in a wide array of technologies, from cutting-edge organic electronics to the development of novel therapeutic agents. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, charting the course from their initial discovery to their current sophisticated applications.

A Journey Through Time: The History of Bithiophene Chemistry

The story of bithiophenes is intrinsically linked to the discovery of their parent heterocycle, thiophene. In 1882, Viktor Meyer first identified thiophene as an impurity in benzene derived from coal tar.[1][2] This serendipitous discovery paved the way for the exploration of a new class of sulfur-containing aromatic compounds. While early work focused on the synthesis and characterization of the thiophene ring itself, the first isolation of a related oligomer, a terthiophene, was reported in 1942 as a byproduct of bithiophene synthesis utilizing the Ullmann coupling method.

The mid-20th century witnessed the development of foundational synthetic methods that enabled the targeted synthesis of various substituted thiophenes, and by extension, bithiophenes. Key milestones in this era include the development of the Paal-Knorr thiophene synthesis (adapted from furan synthesis in 1884), the Fiesselmann thiophene synthesis in the 1950s, and the Gewald aminothiophene synthesis in the 1960s.[1][3] These classical methods provided the initial toolkit for chemists to construct and functionalize the thiophene scaffold.

The latter half of the 20th century and the dawn of the 21st century saw a paradigm shift with the advent of transition metal-catalyzed cross-coupling reactions. The development of methodologies like the Suzuki, Stille, and Heck couplings revolutionized the synthesis of biaryl compounds, including bithiophenes. These powerful techniques offered unprecedented control over regioselectivity and functional group tolerance, opening the floodgates for the creation of a vast library of complex and highly functionalized substituted bithiophenes. This, in turn, fueled their exploration in diverse applications, from conductive polymers like PEDOT, derived from a 3,4-substituted thiophene, to potent bioactive molecules.[1]

Core Synthetic Strategies: Building the Bithiophene Scaffold

The synthesis of substituted bithiophenes can be broadly categorized into two main approaches: the "building blocks" approach, which involves the coupling of pre-functionalized thiophene rings, and the "ring closure" approach, where one or both thiophene rings are constructed from acyclic precursors.

The Building Blocks Approach: Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are the cornerstone of modern bithiophene synthesis, offering high efficiency and broad substrate scope.

-

Suzuki Coupling: This palladium-catalyzed reaction between a thiophene-boronic acid (or its ester) and a halothiophene is one of the most widely used methods for constructing the bithiophene core. It is valued for its mild reaction conditions and the commercial availability of a wide range of boronic acids.

-

Stille Coupling: The Stille coupling involves the palladium-catalyzed reaction of an organotin compound (thienylstannane) with a halothiophene. While highly effective, the toxicity of organotin reagents has led to a preference for alternative methods like the Suzuki coupling in some applications.

-

Ullmann Coupling: A classical method that predates modern cross-coupling reactions, the Ullmann coupling involves the copper-mediated reaction of two halothiophene molecules. Historically significant, it often requires harsh reaction conditions.

The Ring Closure Approach: Constructing the Thiophene Ring

These methods are particularly useful for creating highly substituted or complex thiophene rings that may be difficult to access through functionalization of a pre-existing ring.

-

Fiesselmann Thiophene Synthesis: This versatile method allows for the synthesis of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of thioglycolic acid with α,β-acetylenic esters.[3]

-

Gewald Aminothiophene Synthesis: A powerful multi-component reaction, the Gewald synthesis produces polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[1][3] This method is particularly valuable in medicinal chemistry for accessing a key pharmacophore.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for the synthesis and properties of various substituted bithiophenes.

Table 1: Synthesis Yields of Substituted Bithiophenes via Cross-Coupling Reactions

| Entry | Thiophene Substrate 1 | Thiophene Substrate 2 | Coupling Method | Catalyst/Reagents | Yield (%) | Reference |

| 1 | 2-Bromothiophene | Phenylboronic acid | Suzuki | Pd(OAc)2 | - | [4] |

| 2 | 5-Iodo-2,2'-bithiophene | Acetylene | Sonogashira | CuI, PdCl2(PPh3)2 | - | [5] |

| 3 | 5-Bromo-2-acetylthiophene | Hexabutylditin | Stille | Pd(PPh3)4 | 72-75 | [6] |

| 4 | 2,5-Dibromo-3-hexylthiophene | Arylboronic acid | Suzuki | Pd(PPh3)4, K3PO4 | - | [7] |

Note: Yields are highly dependent on specific substrates and reaction conditions. Please refer to the cited literature for detailed information.

Table 2: Photophysical Properties of Selected Substituted Bithiophenes

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| 1,4-bis(2,2′-bithiophene-5-yl)benzene | - | - | - | - | [8] |

| 4,4′-Bibenzo[c]thiophene (BBT-1) | Toluene | - | - | - | [9] |

| 1,1′-Si-4,4′-BBT (BBT-2) | Toluene | - | - | 0.22 (solid state) | [9] |

| (aR)-3 (bithiophene-BINOL derivative) | - | 226, 359 | - | - | [10] |

Note: This table presents a selection of available data. The photophysical properties are highly sensitive to the substitution pattern and the environment.

Table 3: Biological Activity of Substituted Bithiophene Derivatives

| Compound Class | Biological Activity | Target Organism/Cell Line | Potency (IC50/MIC) | Reference |

| Monocationic bithiophenes | Anticancer | A549/ATCC, NCI-H322M, NCI-H460 | <10 nM - 102 nM (GI50) | [11][12] |

| 3-Halobenzo[b]thiophenes | Antibacterial, Antifungal | Gram-positive bacteria, Yeast | 16 µg/mL (MIC) | |

| Thiophenyl-pyrimidine derivative | Antibacterial | MRSA, VREs | - | [13] |

| Thiophene-substituted heterocycles | Antimicrobial | A. baumannii, E. coli | 16 mg/L (MIC) | [14] |

| Thiophene-linked 1,2,4-triazoles | Antimicrobial, Anticancer | - | - | [15] |

Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are dependent on the specific assay conditions.

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations used in the preparation of substituted bithiophenes.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling of a bromothiophene with a thiophene-boronic acid.

Materials:

-

Bromothiophene derivative (1.0 eq)

-

Thiophene-boronic acid or boronic acid pinacol ester (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%)

-

Base (e.g., K2CO3, Na2CO3, K3PO4, 2-3 eq)

-

Solvent (e.g., Toluene, 1,4-Dioxane, DMF, often with water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add the bromothiophene, thiophene-boronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted bithiophene.

Protocol 2: General Procedure for Gewald Aminothiophene Synthesis

This protocol outlines a general one-pot procedure for the synthesis of 2-aminothiophenes.

Materials:

-

Carbonyl compound (ketone or aldehyde) (1.0 eq)

-

α-Cyanoester or malononitrile (1.0 eq)

-

Elemental sulfur (1.0-1.2 eq)

-

Base (e.g., morpholine, triethylamine, piperidine, catalytic to stoichiometric amounts)

-

Solvent (e.g., ethanol, methanol, DMF)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine the carbonyl compound, the active methylene compound, and elemental sulfur in the chosen solvent.

-

Add the base to the mixture.

-

Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction is often exothermic.

-

Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

-

Upon completion, cool the reaction mixture. The product may precipitate from the solution.

-

If a precipitate forms, collect the solid by filtration and wash with a cold solvent (e.g., ethanol).

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Biological Mechanisms and Signaling Pathways

Substituted bithiophenes exhibit a wide range of biological activities, and their mechanisms of action are a subject of ongoing research. Several key signaling pathways have been identified as being modulated by these compounds.

Anticancer Activity and Apoptosis Induction

Certain substituted bithiophenes have demonstrated potent anticancer activity. One of the primary mechanisms is the induction of apoptosis, or programmed cell death. This often involves the activation of caspase cascades. For instance, some bis-chalcone derivatives containing a thiophene moiety have been shown to upregulate the expression of pro-apoptotic genes and the proteins caspase-3 and caspase-9.[16]

References

- 1. benchchem.com [benchchem.com]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

The Fundamental Electronic Properties of Thiophene-Based Oligomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiophene-based oligomers have emerged as a cornerstone in the field of organic electronics due to their remarkable and tunable electronic properties. Their inherent chemical versatility and structural stability make them prime candidates for a wide array of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This technical guide provides an in-depth exploration of the core electronic characteristics of these materials, detailing their structure-property relationships, experimental characterization protocols, and the fundamental processes governing their function.

Core Electronic Properties of Thiophene-Based Oligomers

The electronic behavior of thiophene-based oligomers is primarily dictated by their π-conjugated backbone. The delocalization of π-electrons along the oligomer chain gives rise to distinct electronic properties that can be finely tuned by modifying the molecular structure. Key parameters that define their performance in electronic devices include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the resulting energy gap, and the charge carrier mobility.

Structure-Property Relationships

The electronic properties of thiophene oligomers are intrinsically linked to their molecular structure. Several key factors influence these characteristics:

-

Oligomer Length: Increasing the number of thiophene units in the oligomer chain leads to a more extended π-conjugation. This extension results in a raising of the HOMO level and a lowering of the LUMO level, consequently decreasing the HOMO-LUMO energy gap.[1][2][3][4][5] This red-shift in the absorption spectrum is a well-documented phenomenon.[3]

-

Substituents: The addition of electron-donating or electron-withdrawing groups to the thiophene rings can significantly alter the electronic properties.[6] Electron-donating groups tend to raise the HOMO level, while electron-withdrawing groups lower the LUMO level.[7] Sterically demanding substituents can induce twisting in the conjugated backbone, which may increase the HOMO-LUMO gap.[6]

-

Co-Oligomers: Incorporating other aromatic or heteroaromatic units, such as furan, benzothiadiazole, or isoindigo, into the thiophene backbone creates donor-acceptor structures.[2][4][5][8] This strategy is highly effective for tuning the HOMO and LUMO energy levels independently and narrowing the bandgap.[8] For instance, in thiophene-isoindigo co-oligomers, the HOMO level shifts upward with an increasing number of thiophene units, while the LUMO level remains relatively insensitive.[2][4][5]

-

Conformation: The planarity of the oligomer backbone plays a crucial role. A more planar conformation enhances π-orbital overlap, leading to a smaller energy gap and improved charge transport.[6] Inter-ring torsion angles can disrupt conjugation and adversely affect electronic properties.[9][10]

The following diagram illustrates the general relationship between the length of a thiophene oligomer and its frontier molecular orbital energies.

Caption: Effect of oligomer length on frontier orbital energies.

Quantitative Electronic Data

The following tables summarize key electronic properties for a selection of thiophene-based oligomers as reported in the literature. These values are influenced by the specific experimental or computational conditions and should be considered within that context.

Table 1: HOMO/LUMO Energy Levels and Energy Gaps of Thiophene Oligomers

| Oligomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

| 3T | - | - | 5.45 | DFT |

| 4T | - | - | 5.00 | DFT |

| 5T | - | - | 4.73 | DFT |

| 3T-H⁺ | - | - | 4.99 | DFT |

| 4T-H⁺ | - | - | 3.45 | DFT |

| 5T-H⁺ | - | - | 2.91 | DFT |

| TTBTT | -6.54 | - | - | Semiempirical |

| TTTBTTT | -6.40 | - | - | Semiempirical |

| TBTBT | - | - | - | Semiempirical |

Data for neutral and protonated thiophene oligomers (nT and nT-H⁺) are from DFT calculations[3]. Data for benzothiadiazole co-oligomers (TTBTT, TTTBTTT, TBTBT) are from semiempirical calculations[8].

Table 2: Charge Carrier Mobilities of Thiophene-Based Oligomers

| Oligomer | Substrate | Temperature (°C) | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

| T1 | SiO₂ | 25 | 0.07 | - |

| T1 | SiO₂ | 50 | 0.18 | - |

| TZ1 | SiO₂ | Room Temp. | 0.21 | - |

| TZ1 | HMDS | Room Temp. | 0.52 | - |

| TZ1 | OTS | Room Temp. | 1.83 | - |

| TZ4 | SiO₂ | Room Temp. | 0.085 | - |

| TZ5 | SiO₂ | Room Temp. | 0.018 | - |

| TZTZ2 | SiO₂ | 25 | 0.12 | - |

| TZTZ2 | SiO₂ | 50 | 0.30 | - |

| TZTZ2 | SiO₂ | 100 | 0.26 | - |

| Thiophene-flanked DPP | - | - | 0.09 | 0.1 |

| P1 (DPP-based) | - | - | up to 1.95 | 0.03 |

Data for T1, TZ1, TZ4, TZ5, and TZTZ2 are from electronic structure calculations and Marcus theory[11]. Data for diketopyrrolopyrrole (DPP) based polymers are from experimental measurements[12].

Experimental Protocols

The characterization of the electronic properties of thiophene-based oligomers relies on a combination of electrochemical, spectroscopic, and computational techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary technique for determining the HOMO and LUMO energy levels of a material.

Methodology:

-

Sample Preparation: The oligomer is dissolved in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., platinum disk), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE).

-

Measurement: A potential is swept between the electrodes, and the resulting current is measured. The oxidation and reduction potentials of the oligomer are determined from the voltammogram.

-

Energy Level Calculation: The HOMO and LUMO energy levels are calculated from the onset of the first oxidation and reduction potentials, respectively, often referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is typically set at -5.1 eV relative to the vacuum level.[13]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to determine the optical band gap of the oligomers.

Methodology:

-

Sample Preparation: The oligomer is dissolved in a suitable solvent (e.g., chloroform, toluene) to a known concentration.

-

Measurement: The absorption spectrum of the solution is recorded using a spectrophotometer.

-

Band Gap Determination: The optical band gap is estimated from the onset of the lowest energy absorption band in the spectrum.[13]

Computational Modeling (DFT and TD-DFT)

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting the electronic and optical properties of thiophene oligomers.

Methodology:

-

Structure Optimization: The ground-state geometry of the oligomer is optimized using a selected DFT functional (e.g., B3LYP, B3PW91) and basis set (e.g., 6-31G(d), 6-311++G(d,p)).[1][6]

-

Electronic Properties: The HOMO and LUMO energy levels are obtained from the optimized structure.

-

Optical Properties: TD-DFT calculations are performed to determine the excitation energies and oscillator strengths, which correspond to the absorption spectrum.[6][14]

The following diagram outlines a typical experimental and computational workflow for characterizing thiophene-based oligomers.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Protonated thiophene-based oligomers as formed within zeolites: understanding their electron delocalization and aromaticity - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP06477E [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure–Property Relationship of Thiophene-Isoindigo Co-Oligomers: A First-Principles Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. docnum.umons.ac.be [docnum.umons.ac.be]

- 9. researchgate.net [researchgate.net]

- 10. [2110.15414] Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties [arxiv.org]

- 11. Effect of structural fluctuations on charge carrier mobility in thiophene, thiazole and thiazolothiazole based oligomers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Advances in Charge Carrier Mobility of Diketopyrrolopyrrole-Based Organic Semiconductors [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Introduction to 2,2'-bithiophene and its derivatives

An In-depth Technical Guide to 2,2'-Bithiophene and Its Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction to 2,2'-Bithiophene

2,2'-Bithiophene is an aromatic heterocyclic organic compound consisting of two thiophene rings linked at their 2-positions.[1] This π-conjugated system forms the core structure for a wide array of derivatives that are pivotal in the fields of organic electronics, materials science, and medicinal chemistry.[2] At room temperature, it presents as a white to off-white crystalline solid.[1] The planarity of its two rings, as confirmed by X-ray crystallography, facilitates electron delocalization across the molecule, a key factor in its electronic properties.[3] This guide provides a comprehensive overview of 2,2'-bithiophene, detailing its properties, synthesis, and the applications of its derivatives, with a focus on quantitative data and detailed experimental methodologies.

Core Properties of 2,2'-Bithiophene

The fundamental physical and electronic properties of unsubstituted 2,2'-bithiophene are summarized below. These characteristics are the baseline upon which the properties of its derivatives are built and modified.

| Property | Value |

| Molecular Formula | C₈H₆S₂ |

| Molar Mass | 166.26 g·mol⁻¹ |

| Appearance | Colorless to off-white crystals |

| Melting Point | 32-33 °C |

| Boiling Point | 260 °C |

| Density | 1.44 g/cm³ |

| Solubility | Insoluble in water |

| UV-Vis Absorption | One absorption band at 306 nm in ethanol |

Synthesis of 2,2'-Bithiophene and Its Derivatives

The synthesis of 2,2'-bithiophene and its derivatives can be broadly categorized into two main strategies: the "building blocks" approach, which involves the coupling of pre-existing thiophene rings, and the "ring closure" approach, where a thiophene ring is formed as part of the synthesis.[4]

Cross-Coupling Reactions (Building Blocks Approach)

Stille and Suzuki-Miyaura cross-coupling reactions are among the most prevalent methods for synthesizing 2,2'-bithiophenes. These reactions offer versatility and are compatible with a wide range of functional groups.

Stille Coupling: This reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide.[5] It is particularly useful for creating C-C bonds with high functional group tolerance.[6]

Suzuki-Miyaura Coupling: This method utilizes a palladium catalyst to couple an organoboron compound (like a boronic acid or ester) with an organohalide.[7] It is often favored due to the lower toxicity of the boron-containing reagents compared to the tin compounds used in Stille coupling.[8]

This protocol outlines the synthesis of 5,5'-dibromo-2,2'-bithiophene from 2,2'-bithiophene.

Materials:

-

2,2'-bithiophene

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve 2,2'-bithiophene in a mixture of CHCl₃ and DMF.

-

Slowly add N-Bromosuccinimide (2.2 equivalents) to the solution in the dark at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Pour the mixture into water and extract with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Ring Closure Reactions

The Fiesselmann thiophene synthesis is a notable example of a ring closure approach, allowing for the construction of substituted thiophene rings.[4][9] This method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters in the presence of a base to yield 3-hydroxy-2-thiophenecarboxylic acid derivatives.[10]

Properties and Applications of 2,2'-Bithiophene Derivatives

The functionalization of the 2,2'-bithiophene core allows for the fine-tuning of its electronic and photophysical properties, leading to a wide range of applications.

Electronic Properties

The introduction of electron-donating or electron-withdrawing groups can significantly alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of bithiophene derivatives.[11] This is crucial for their application in organic electronic devices.

| Derivative Type | Effect on HOMO/LUMO Levels | Application Relevance |

| With Electron-Donating Groups (e.g., alkyl) | Raises HOMO and LUMO levels | Hole-transporting materials in OLEDs and OPVs |

| With Electron-Withdrawing Groups (e.g., cyano) | Lowers HOMO and LUMO levels | Electron-transporting materials in OFETs and OPVs |

| Donor-Acceptor (D-A) Copolymers | Reduced bandgap, tunable absorption spectra | Active layer in organic solar cells |

Optical Properties

Substituents on the 2,2'-bithiophene backbone also influence its absorption and emission characteristics. Extending the π-conjugation through the addition of aromatic or vinyl groups typically leads to a red-shift in the absorption and fluorescence spectra.

| Derivative | λ_abs (nm) in THF | λ_em (nm) in THF |

| 2,2'-Bithiophene | 302 | 355 |

| 5,5'-Diphenyl-2,2'-bithiophene | 368 | 425 |

| 5,5'-Bis(4-methoxyphenyl)-2,2'-bithiophene | 372 | 430 |

Note: These are representative values and can vary with solvent and specific substitution patterns.

Poly(2,2'-bithiophene)

2,2'-Bithiophene can be polymerized, most commonly through oxidative chemical or electrochemical methods, to form poly(2,2'-bithiophene) (PBT).[12] PBT is a conductive polymer with applications in electrochromic devices, sensors, and supercapacitors.[13] The polymer's properties, such as conductivity and morphology, are highly dependent on the polymerization conditions.[12]

Materials:

-

2,2'-bithiophene

-

Anhydrous Iron(III) chloride (FeCl₃)

-

Anhydrous chloroform (CHCl₃)

-

Methanol

Procedure:

-

Dissolve 2,2'-bithiophene in anhydrous chloroform under an inert atmosphere (e.g., argon or nitrogen).

-

Separately, dissolve anhydrous FeCl₃ in anhydrous chloroform.

-

Add the FeCl₃ solution dropwise to the 2,2'-bithiophene solution with vigorous stirring.

-

Continue stirring at room temperature for the desired reaction time (e.g., 24 hours).

-

Precipitate the polymer by adding methanol to the reaction mixture.

-

Filter the polymer, wash thoroughly with methanol to remove residual oxidant and unreacted monomer, and then with a suitable solvent to remove oligomers.

-

Dry the resulting poly(2,2'-bithiophene) powder under vacuum.

Applications in Drug Development

Derivatives of 2,2'-bithiophene have shown promise as precursors to biologically active compounds.[4] For instance, certain bithiophene derivatives have been investigated as markers for cell lesions in Alzheimer's disease and as potential biosensors.[2] The ability to functionalize the bithiophene core allows for the synthesis of molecules with specific biological targets and activities.

Conclusion

2,2'-Bithiophene and its derivatives represent a versatile and highly tunable class of organic compounds. Their rich electronic and photophysical properties, coupled with a variety of synthetic methodologies, have established them as critical components in the development of advanced materials for organic electronics and have shown their potential in the pharmaceutical industry. The continued exploration of new synthetic routes and the investigation of structure-property relationships will undoubtedly lead to further innovations and applications for this important class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. scribd.com [scribd.com]

- 3. Photophysical properties of bis(2,2′-bithiophene-5-yl)benzenes - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis and Chiroptical Properties of Bithiophene-Functionalized Open and Methylene-Bridged Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. Multivariate investigation of 1H and 13C NMR shifts of 2‐ and 3‐substituted furans, thiophenes, selenophenes and tellurophenes (1990) | Cynthia Ebert | 10 Citations [scispace.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 11. n-Type conjugated polymers based on 3,3′-dicyano-2,2′-bithiophene: synthesis and semiconducting properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 13. electrochemsci.org [electrochemsci.org]

Safety information and handling for 5-Hexyl-2,2'-bithiophene

An In-Depth Technical Guide to 5-Hexyl-2,2'-bithiophene: Safety, Handling, and Experimental Protocols

Introduction

This compound is an organic compound featuring a bithiophene core with a hexyl group substituent.[1] This structure imparts unique electronic and optical properties, making it a valuable building block in the field of materials science and organic electronics.[2] It is frequently utilized in the research and development of organic photovoltaics, organic field-effect transistors (OFETs), and as a sensitizer in dye-sensitized solar cells (DSSCs).[2][3] The hexyl chain enhances solubility in organic solvents and can influence molecular packing in thin films, which is critical for device performance.[3] This guide provides comprehensive safety information, handling procedures, and detailed experimental protocols for researchers, scientists, and drug development professionals working with this compound.

Safety and Handling

Proper handling of this compound is critical to ensure laboratory safety. The following information is compiled from safety data sheets and should be strictly adhered to.

Hazard Identification

This compound is classified as a hazardous substance.

-

GHS Classification: Acute Toxicity, Oral (Category 3); Serious Eye Damage (Category 1); Chronic Aquatic Toxicity (Category 4).

-

Signal Word: Danger.

-

Hazard Statements:

-

H301: Toxic if swallowed.

-

H318: Causes serious eye damage.

-

H413: May cause long lasting harmful effects to aquatic life.

-

-

Precautionary Statements:

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/ eye protection/ face protection.[4]

-

P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[4]

-

P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.

-

Personal Protective Equipment (PPE)

A thorough risk assessment should precede handling. The following PPE is recommended:

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[5] Gloves must be inspected before use.

-

Respiratory Protection: If working outside a fume hood or with aerosols/dust, use a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter).

First Aid Measures

-

If Swallowed: Do NOT induce vomiting. Immediately call a poison control center or doctor. Rinse mouth.[4]

-

If in Eyes: Rinse cautiously with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Immediately seek medical attention.[5]

-

If on Skin: Remove all contaminated clothing immediately. Wash skin with plenty of soap and water.[4][6]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[4]

Handling, Storage, and Disposal

-

Handling: Handle only in a well-ventilated area, preferably under a chemical fume hood.[4] Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke when using this product.[4] Keep away from heat, sparks, and open flames.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7] Recommended storage temperature is 2-8°C.[1] Keep in the dark and sealed.[8]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 173448-31-2 | [1] |

| Molecular Formula | C₁₄H₁₈S₂ | [1] |

| Molecular Weight | 250.42 g/mol | |

| Appearance | Liquid | [5] |

| Boiling Point | 355 °C (lit.) | |

| Density | 1.060 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.5890 (lit.) | |

| SMILES | CCCCCCc1ccc(s1)-c2cccs2 | |

| InChI Key | NUONHINJVGHSCL-UHFFFAOYSA-N |

Toxicological and Safety Data

| Parameter | Value | Reference(s) |

| Acute Toxicity (Oral) | Category 3 | |

| Eye Damage/Irritation | Category 1 | |

| Aquatic Hazard | Chronic, Category 4 | |

| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds | |

| WGK (Germany) | WGK 3 (highly hazardous for water) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis Protocol: Fiesselmann Thiophene Synthesis Approach

The Fiesselmann reaction provides a versatile "ring closure" approach for synthesizing substituted thiophenes and bithiophenes.[9][10] This protocol is a generalized representation of this method.

Materials:

-

Appropriately substituted β-oxo-dithioester precursor

-

Base (e.g., sodium ethoxide)

-

Solvent (e.g., absolute ethanol)

-

Acid for workup (e.g., dilute HCl)

-

Diethyl ether or other extraction solvent

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-oxo-dithioester precursor in absolute ethanol.

-

Add the base (e.g., sodium ethoxide) portion-wise to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and acidify with dilute HCl to precipitate the crude product.

-

Extract the aqueous mixture with diethyl ether (3x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[11]

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude this compound.

Purification Protocol: Column Chromatography

Column chromatography is a standard and effective method for purifying the synthesized product.[9][12]

Materials:

-

Silica gel (60-120 mesh)

-

Eluent system (e.g., Hexane or a Hexane/Ethyl Acetate mixture)

-

Crude this compound

-

Glass column and collection flasks

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent (e.g., 100% hexane).

-

Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

-

Adsorb the crude product onto a small amount of silica gel and dry-load it onto the top of the packed column.

-

Carefully add the eluent to the top of the column and begin elution.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Purity Assessment Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a precise method for assessing the purity of this compound, leveraging the UV absorbance of the conjugated bithiophene core.[13]

Instrumentation & Conditions:

-

System: HPLC with a pump, autosampler, column oven, and a Diode Array Detector (DAD).[13]

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[13]

-

Mobile Phase: Gradient of Acetonitrile (Solvent B) and Water (Solvent A).[13]

-

Gradient Program: 50% B to 100% B over 20 minutes, hold for 5 minutes, then return to 50% B.[13]

-

Flow Rate: 1.0 mL/min.[13]

-

Column Temperature: 30 °C.[13]

-

Detection: UV-Vis, monitor at the λ-max of the compound (determined by UV-Vis spectroscopy).

Procedure:

-

Sample Preparation: Accurately prepare a ~0.1 mg/mL solution of the purified product in acetonitrile.[13]

-

Filter the sample solution through a 0.45 µm syringe filter before injection.[13]

-

Inject the sample into the HPLC system.

-

Data Analysis: Determine purity by the area percentage method, where the area of the main product peak is expressed as a percentage of the total area of all detected peaks in the chromatogram.[13]

Visualized Workflows

The following diagrams illustrate key logical workflows for handling and experimentation with this compound.

Caption: Workflow for safe chemical handling and emergency response.

Caption: Generalized workflow for synthesis and purification.

Caption: Workflow for assessing product purity via HPLC analysis.

References

- 1. This compound;CAS No.:173448-31-2 [chemshuttle.com]

- 2. lookchem.com [lookchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. 173448-31-2|this compound|BLD Pharm [bldpharm.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. benchchem.com [benchchem.com]

In-depth Technical Guide: Electrochemical Properties and HOMO/LUMO Levels of 5-Hexyl-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of 5-Hexyl-2,2'-bithiophene. This document is intended to be a valuable resource for researchers and professionals working with oligothiophenes in fields such as organic electronics, sensor technology, and drug development.

Introduction to this compound

This compound is an organic semiconductor belonging to the class of oligothiophenes. The presence of the hexyl chain enhances its solubility in organic solvents, facilitating its processing for various applications. The bithiophene core is the electroactive component, and its electronic properties are of significant interest for the development of novel electronic and biomedical devices. Understanding the electrochemical behavior and frontier molecular orbital energy levels (HOMO and LUMO) is crucial for predicting its performance in such applications.

Electrochemical Properties and HOMO/LUMO Levels

The electrochemical properties of this compound are primarily investigated using cyclic voltammetry (CV). This technique allows for the determination of the oxidation and reduction potentials, which are then used to estimate the HOMO and LUMO energy levels.

While a comprehensive, dedicated study on the electrochemical properties of solely this compound is not extensively available in publicly accessible literature, data from studies on similar oligothiophenes and polymers containing this moiety can be used to infer its properties. For instance, studies on copolymers of indole-6-carboxylic acid and a derivative of this compound have reported HOMO levels for the resulting polymers.[1]

The HOMO energy level is calculated from the onset of the first oxidation peak in the cyclic voltammogram, while the LUMO level can be determined from the onset of the reduction peak.[2][3][4] Alternatively, the LUMO energy can be estimated by combining the HOMO level with the optical bandgap determined from UV-Vis spectroscopy.[3][5]

Table 1: Electrochemical Data and Frontier Orbital Energy Levels of this compound (Estimated)

| Parameter | Value | Method of Determination |

| Oxidation Potential (E_ox) vs. Fc/Fc⁺ | ~0.8 - 1.0 V | Cyclic Voltammetry (Estimated) |

| Reduction Potential (E_red) vs. Fc/Fc⁺ | Not readily observed | Cyclic Voltammetry (Estimated) |

| HOMO Energy Level | ~ -5.1 to -5.3 eV | Calculated from E_ox |

| LUMO Energy Level | ~ -2.2 to -2.4 eV | Estimated from HOMO and optical bandgap |

| Electrochemical Bandgap (E_g) | ~ 2.9 eV | Estimated |

Note: The values presented in this table are estimations based on the electrochemical behavior of structurally similar oligothiophenes and may vary depending on the experimental conditions.

Experimental Protocols

The determination of the electrochemical properties of this compound typically involves cyclic voltammetry. Below is a detailed methodology based on standard practices for organic semiconductors.

Cyclic Voltammetry (CV)

Cyclic voltammetry is performed to determine the oxidation and reduction potentials of the compound.

Apparatus and Materials:

-

Potentiostat

-

Three-electrode electrochemical cell

-

Working electrode (e.g., glassy carbon, platinum, or gold)[6][7]

-

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)[8]

-

Counter electrode (e.g., platinum wire)

-

Inert gas (e.g., argon or nitrogen) for deoxygenation

-

Solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)

-

Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆ or tetrabutylammonium perchlorate - TBAP)

-

This compound sample

-

Ferrocene (for internal calibration)

Procedure:

-

A solution of this compound (typically 1-5 mM) is prepared in the chosen solvent containing the supporting electrolyte (typically 0.1 M).

-

The solution is purged with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.[7]

-

The three electrodes are immersed in the solution within the electrochemical cell, ensuring the reference electrode tip is close to the working electrode.

-

The potential of the working electrode is scanned linearly with time from an initial potential to a vertex potential and then back to the initial potential.

-

The resulting current is measured and plotted against the applied potential to obtain a cyclic voltammogram.

-

The onset of the first oxidation peak is determined from the voltammogram.

-

Ferrocene is added to the solution, and another cyclic voltammogram is recorded to use the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal reference potential.

-

The HOMO energy level is calculated using the following empirical formula: E_HOMO = -[E_onset(ox) - E₁/₂(Fc/Fc⁺) + 4.8] eV[2]

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in the electrochemical characterization and determination of HOMO/LUMO levels of this compound.

Caption: Workflow for Electrochemical Analysis.

Caption: HOMO/LUMO Level Determination Pathway.

Conclusion

This technical guide has outlined the key electrochemical properties and the methodology for determining the HOMO and LUMO energy levels of this compound. While specific experimental data for this molecule is sparse in the literature, estimations based on related compounds provide valuable insights for researchers. The provided experimental protocols and workflows serve as a practical guide for the characterization of this and similar oligothiophene materials. Accurate determination of these parameters is fundamental for the rational design and development of new organic electronic materials and their application in various advanced technologies.

References

- 1. Innovative polymer engineering for the investigation of electrochemical properties and biosensing ability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. prezi.com [prezi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. electrochemsci.org [electrochemsci.org]

- 7. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Hexyl-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 5-Hexyl-2,2'-bithiophene, a key building block for π-conjugated oligomers and polymers used in organic electronics, such as organic field-effect transistors (OFETs) and solar cells.[1][2] The document outlines three common and effective synthesis strategies: Stille, Suzuki-Miyaura, and Kumada cross-coupling reactions.[1][3][4] Each section includes a general reaction scheme, a detailed experimental protocol, and a summary of reaction conditions for easy comparison.

Stille Cross-Coupling Protocol

The Stille reaction is a versatile carbon-carbon bond-forming reaction involving the palladium-catalyzed coupling of an organostannane (organotin) compound with an organohalide.[5] It is widely used due to the stability of organostannanes and its tolerance for a wide range of functional groups.[5]

General Reaction Scheme:

Caption: General scheme of a Stille coupling reaction.

Experimental Workflow:

Caption: Experimental workflow for the Stille cross-coupling reaction.[6]

Detailed Experimental Protocol: This protocol is a representative procedure for the Stille coupling reaction.[6][7]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add 2-bromo-5-hexylthiophene (1.0 mmol), 2-(tributylstannyl)thiophene (1.1 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).[6][8]

-

Solvent Addition: Via syringe, add anhydrous and degassed toluene (10 mL).[6][7] For less soluble reactants, a mixture of toluene and DMF can be used.[6]

-

Reaction Execution: Stir the reaction mixture at room temperature for 10 minutes to ensure all components are dissolved. Heat the mixture to 90-110 °C and stir for 12-24 hours.[6][7]

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6][7]

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[7]

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent such as n-hexane.[6] Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[6] Note: All waste containing tin compounds must be disposed of according to institutional and local regulations.[6]

Table 1: Comparative Data of Stille Coupling Protocols

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 5,8-dibromo-quinoxaline deriv. | 5-hexyl-2-thiophenyl tributylstanne | Pd₂(dba)₃ / P(o-tol)₃ (2/4) | Toluene | 100 | 15 | ~95 |

| 2-Bromo-5-(2-ethylhexyl)thiophene | Aryltrimethylstannane | Pd(PPh₃)₄ (2) | Toluene | 90-110 | 12-24 | N/A |

| 2,2'-bis(trimethylstanne)-thienothiophene | 5-hexyl-2-thiophenyl bromide | Pd₂(dba)₃ / P(o-tol)₃ (2/4) | Toluene | 100 | 12 | N/A |

Data adapted from syntheses of similar substituted thiophene compounds.[6][7]

Suzuki-Miyaura Cross-Coupling Protocol

The Suzuki-Miyaura coupling is a highly efficient method for forming C-C bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium complex.[4][9][10] Its advantages include mild reaction conditions, commercial availability of many boronic acids, and the generation of non-toxic inorganic byproducts.[10]

General Reaction Scheme:

Caption: General scheme of a Suzuki coupling reaction.[9]

Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]

Detailed Experimental Protocol: This protocol is based on established methodologies for 2-bromothiophene derivatives.[8][9][10]

-

Reaction Setup: In a Schlenk flask under an argon atmosphere, add 2-bromo-5-hexylthiophene (1 mmol), thiophene-2-boronic acid (1.2 mmol), a base such as potassium phosphate (K₃PO₄) (3 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-6 mol%).[9][10]

-

Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).[8][9][10]

-

Reaction Execution: Vigorously stir the reaction mixture and heat to 80-100 °C for 12 hours.[9][10]

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.[8][9]

-

Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.[8][9]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final product.[9]

Table 2: Comparative Data of Suzuki Coupling Protocols

| Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) |

|---|---|---|---|---|---|---|

| 2,5-Dibromo-3-hexylthiophene | Arylboronic acid | Pd(PPh₃)₄ (6) | K₃PO₄ | 1,4-Dioxane / H₂O | 90 | 12 |

| 2-Bromo-5-(2-ethylhexyl)thiophene | Arylboronic acid | Pd(PPh₃)₄ (1-5) | K₂CO₃ or K₃PO₄ | 1,4-Dioxane / H₂O | 80-100 | 12-24 |

| Generic Thiophene Halide | Thiophene Boronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene / H₂O | 80-100 | N/A |

Data adapted from various reported protocols for thiophene synthesis.[8][9][10]

Kumada Cross-Coupling Protocol

The Kumada coupling was one of the first catalytic cross-coupling methods developed and utilizes a Grignard reagent as the organometallic nucleophile, typically with a nickel or palladium catalyst.[3][11] It is a powerful tool for forming C-C bonds between aryl, vinyl, or alkyl groups.[3]

General Reaction Scheme:

Caption: General scheme of a Kumada coupling reaction.[3]

Detailed Experimental Protocol: This protocol is a general procedure adapted for the target molecule.[12][13]

-

Grignard Preparation (if not commercially available): In a flame-dried, three-necked flask under an inert atmosphere, prepare the Grignard reagent (e.g., 2-Thienylmagnesium bromide) by reacting 2-bromothiophene with magnesium turnings in anhydrous THF or diethyl ether.

-

Reaction Setup: In a separate Schlenk flask, dissolve the catalyst (e.g., Ni(dppp)Cl₂, 1-5 mol%) and 2-bromo-5-hexylthiophene (1.0 mmol) in the chosen solvent (e.g., THF).[13]

-

Reaction Execution: Cool the catalyst mixture in an ice bath. Slowly add the prepared Grignard reagent (1.1 mmol) to the mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-16 hours.[12][13]

-

Monitoring: Monitor the reaction by TLC or GC.

-

Work-up: Carefully quench the reaction by pouring it into a dilute hydrochloric acid solution.[12]

-

Extraction & Purification: Extract the aqueous mixture with diethyl ether. Wash the combined organic layers with saturated NaCl solution and water. Dry the organic layer over MgSO₄, filter, and evaporate the solvent under reduced pressure.[12] Purify the residue by column chromatography.

Table 3: Comparative Data of Kumada Coupling Protocols

| Halide | Grignard Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) |

|---|---|---|---|---|---|

| 3-Bromothiophene | Hexylmagnesium chloride | Ni(dppp)Cl₂ | 2-Methyl-THF | N/A | 16 |

| 3-Bromothiophene | Hexylmagnesium bromide | NiCl₂(PPh₃)₂ | Diethyl ether | Room Temp. | 2.5 |

| Dibromo-bithiophene deriv. | Cyclohexylmagnesium bromide | Pd, Ni, or Fe catalysts | Diethyl ether | Room Temp. | 1 |

Data adapted from syntheses of similar alkylated thiophenes.[12][13]

Product Purification and Characterization

General Purification Protocol (Column Chromatography):

-

Adsorbent: Prepare a slurry of silica gel in a non-polar eluent (e.g., n-hexane).

-

Column Packing: Pour the slurry into a glass column to create a packed bed.

-

Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or hexane) and load it onto the top of the silica gel.

-

Elution: Elute the column with an appropriate solvent system (e.g., n-hexane or a gradient of hexane/ethyl acetate), collecting fractions.[6]

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the eluent using a rotary evaporator to yield the purified this compound.

Table 4: Characterization Data for this compound

| Property | Value | Reference |

|---|---|---|

| Appearance | Yellowish liquid/solid | [14] |

| Empirical Formula | C₁₄H₁₈S₂ | [15] |

| Molecular Weight | 250.42 g/mol | [15] |

| Boiling Point | 355 °C (lit.) | [15] |

| Density | 1.060 g/mL at 25 °C (lit.) | [15] |